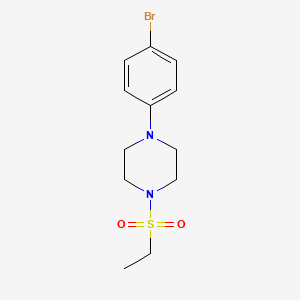

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-ethylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGNULCSJLDVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681470 | |

| Record name | 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221658-67-8 | |

| Record name | Piperazine, 1-(4-bromophenyl)-4-(ethylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221658-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. Due to the limited availability of experimental data for this specific molecule, this guide also includes predicted values and data from the closely related precursor, 1-(4-Bromophenyl)piperazine, for comparative purposes. Detailed experimental protocols for determining key physicochemical parameters are also provided to facilitate further research and characterization.

Core Physicochemical Data

The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 1221658-67-8 | [1] |

| Molecular Formula | C12H17BrN2O2S | [1] |

| Molecular Weight | 333.24 g/mol | [1] |

| Storage Temperature | Room Temperature |

Comparative Data for 1-(4-Bromophenyl)piperazine

For a broader understanding, the following table presents the physicochemical properties of the related compound, 1-(4-Bromophenyl)piperazine, which lacks the ethylsulfonyl group. It is crucial to note that these values are not directly transferable but can offer valuable insights.

| Property | Value | Source |

| CAS Number | 66698-28-0 | [2] |

| Molecular Formula | C10H13BrN2 | [2][3] |

| Molecular Weight | 241.13 g/mol | [2][3] |

| Melting Point | 91-95 °C | [2] |

| Boiling Point | 353.3±27.0 °C (Predicted) | [2] |

| pKa | 8.88±0.10 (Predicted) | [2][4] |

| Solubility | Sparingly soluble in water | [4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[5][6]

Protocol:

-

Ensure the sample is a fine, dry powder.[6]

-

Pack a small amount of the sample into a capillary tube, with a sample height of no more than 1-2 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Heat the sample rapidly to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it slowly, at a rate of approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[5]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

Solubility Determination

The solubility of an organic compound can be qualitatively assessed in various solvents.[8][9]

Protocol:

-

Add approximately 10 mg of the solid sample to a small test tube.

-

Add 0.5 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

-

Vigorously shake or stir the mixture for at least 60 seconds.[9]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic, basic, or neutral.[10]

pKa Determination

The acid dissociation constant (pKa) of a piperazine derivative can be determined by potentiometric titration.[11]

Protocol:

-

Prepare a standard aqueous solution of the compound (e.g., 0.010 M).[11]

-

Calibrate a pH meter at the desired temperature using standard buffer solutions.[11]

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1000 M HCl), adding the titrant in small, equal portions.[11]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.

LogP Determination by RP-HPLC

The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

-

Establish an RP-HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile).[14]

-

Inject a series of reference compounds with known LogP values to create a calibration curve by plotting the logarithm of their capacity factors (k) against their known LogP values.[12]

-

Inject the test compound under the same chromatographic conditions to determine its retention time and calculate its capacity factor.[12]

-

Use the calibration curve to determine the LogP value of the test compound.[12]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for related N-arylpiperazine compounds, which could be adapted for the synthesis of this compound.

Caption: A potential synthetic route to this compound.

Representative Signaling Pathway

Piperazine derivatives are known to interact with various biological targets. The diagram below illustrates a representative signaling pathway that other piperazine derivatives have been shown to modulate. It is important to note that the interaction of this compound with this specific pathway has not been experimentally confirmed.

References

- 1. parchem.com [parchem.com]

- 2. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 3. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. uregina.ca [uregina.ca]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. agilent.com [agilent.com]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

In-depth Technical Guide: 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

CAS Number: 1221658-67-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, a proposed synthesis pathway with detailed experimental protocols for its precursors, and the broader context of the biological significance of arylpiperazine derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its basic chemical identifiers. The properties of its key precursor, 1-(4-Bromophenyl)piperazine, are also provided for reference.

| Property | Value (this compound) | Value (1-(4-Bromophenyl)piperazine) |

| CAS Number | 1221658-67-8 | 66698-28-0[1][2] |

| Molecular Formula | C₁₂H₁₇BrN₂O₂S | C₁₀H₁₃BrN₂[1][2] |

| Molecular Weight | 333.24 g/mol | 241.13 g/mol [2] |

| Appearance | Not specified | White to off-white crystalline powder[1] |

| Melting Point | Not specified | 91-95 °C |

| Solubility | Not specified | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[1] |

| Density | Not specified | 1.42 g/cm³[1] |

Synthesis and Experimental Protocols

Logical Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

This protocol is adapted from a known procedure for the synthesis of the key intermediate.[3]

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Chloroform

-

β,β′-dichlorodiethylamine hydrochloride

-

Substituted aniline (e.g., 4-bromoaniline)

-

Phase transfer catalyst

-

Absolute ethanol (for recrystallization)

Procedure:

-

Preparation of β,β′-dichlorodiethylamine hydrochloride:

-

In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

-

Mechanically stir the solution and absorb the tail gas with water.

-

Slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

-

After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

-

Gradually raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

-

Recrystallize the crude product from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

-

-

Cyclization to 1-(4-Bromophenyl)piperazine Hydrochloride:

-

Dissolve the prepared β,β′-dichlorodiethylamine hydrochloride (12.7g, 0.07mol) in 55mL of water in a four-necked flask.

-

Add the substituted aniline and a phase transfer catalyst.

-

The cyclization reaction occurs to form the substituted phenylpiperazine hydrochloride salt, which is insoluble in water and precipitates out of the solution.[3]

-

This simplifies the workup, as the product can be isolated by filtration.

-

Proposed Experimental Protocol: Sulfonylation to this compound

This proposed protocol is based on general methods for the N-sulfonylation of piperazines.

Materials:

-

1-(4-Bromophenyl)piperazine

-

Ethanesulfonyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(4-Bromophenyl)piperazine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add a solution of ethanesulfonyl chloride in the same solvent dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectral Data and Characterization

While specific spectra for this compound are not publicly available, the following are the expected characteristic signals based on its structure and data from similar compounds.[4][5]

¹H NMR:

-

Aromatic protons (bromophenyl group): Two doublets in the aromatic region (approximately δ 6.8-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Piperazine protons: Two sets of multiplets, likely in the range of δ 3.0-3.5 ppm, corresponding to the two distinct sets of methylene protons in the piperazine ring.

-

Ethylsulfonyl protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet would likely be around δ 2.9-3.2 ppm and the triplet around δ 1.2-1.4 ppm.

¹³C NMR:

-

Aromatic carbons: Signals in the aromatic region (approximately δ 115-150 ppm), including the carbon attached to bromine and the carbon attached to the piperazine nitrogen.

-

Piperazine carbons: Two signals in the aliphatic region (approximately δ 45-55 ppm).

-

Ethylsulfonyl carbons: Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.

IR Spectroscopy:

-

Sulfonamide group (SO₂): Strong characteristic absorption bands around 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1130 cm⁻¹ (symmetric stretching).

-

C-N stretching (aromatic amine): Bands in the region of 1342-1266 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Bands below 3000 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (333.24 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any fragments containing the bromine atom.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the arylpiperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[6] Derivatives of arylpiperazine have shown a wide range of pharmacological activities, suggesting potential avenues of research for this compound.

Potential Signaling Pathway Involvement

Arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[6] This interaction is often the basis for their use as antipsychotic and antidepressant medications.[1] Furthermore, some arylpiperazine derivatives have demonstrated anticancer properties by influencing various signaling pathways involved in cell proliferation and survival.[7][8][9]

Caption: Potential biological targets and pathways of arylpiperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8 Assay)

To assess the potential anticancer activity of this compound, a Cell Counting Kit-8 (CCK-8) assay can be employed. This is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Materials:

-

Human cancer cell lines (e.g., PC-3, LNCaP, DU145 for prostate cancer)[7][8]

-

Normal epithelial cell line (e.g., WPMY-1 for prostate)[7]

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin

-

96-well plates

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer and normal cell lines in the appropriate medium.

-

Trypsinize the cells and adjust the cell density.

-

Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

CCK-8 Assay:

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control.

-

Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While specific data on this molecule is limited, its structural similarity to other biologically active arylpiperazines suggests that it may possess interesting pharmacological properties. The proposed synthetic route and analytical characterization methods outlined in this guide provide a framework for its preparation and study. Further research is warranted to elucidate its physicochemical properties, spectral characteristics, and biological activity to fully understand its potential as a lead compound in drug development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Arylpiperazine Derivatives...: Ingenta Connect [ingentaconnect.com]

Spectral Data Analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document presents a detailed analysis based on predicted spectral values and data from closely related chemical structures. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and further investigation of this and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of empirical data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~6.85 | d | 2H | Ar-H (ortho to N) |

| ~3.30 | t | 4H | Piperazine-H (adjacent to SO₂) |

| ~3.20 | t | 4H | Piperazine-H (adjacent to Ar) |

| ~3.05 | q | 2H | -SO₂-CH₂- |

| ~1.30 | t | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C (C-N) |

| ~132.0 | Ar-C (C-H, ortho to Br) |

| ~118.0 | Ar-C (C-H, ortho to N) |

| ~114.0 | Ar-C (C-Br) |

| ~50.0 | Piperazine-C (adjacent to Ar) |

| ~47.0 | Piperazine-C (adjacent to SO₂) |

| ~45.0 | -SO₂-CH₂- |

| ~7.5 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 334/336 | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |

| 255/257 | [M - C₂H₅SO₂]⁺ |

| 241/243 | [M - SO₂(C₂H₅)]⁺ |

| 183/185 | [Br-Ph-N]⁺ |

| 155/157 | [Br-Ph]⁺ |

| 91 | [C₂H₅SO₂]⁺ |

| 86 | [Piperazine]⁺˙ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2850 | Medium | Aliphatic C-H stretch |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1240 | Strong | C-N stretch (Aromatic amine) |

| ~1120 | Strong | C-N stretch (Aliphatic amine) |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| ~550 | Medium | C-Br stretch |

Sample Preparation: KBr pellet

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound, based on established chemical literature for similar compounds.

Synthesis of this compound

Materials:

-

1-(4-Bromophenyl)piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectral Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

-

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

This technical guide serves as a foundational resource for the scientific community engaged in the study of novel piperazine derivatives. The provided predicted data and experimental protocols are designed to facilitate further research and development in this promising area of medicinal chemistry.

Navigating the Solubility Landscape of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the novel compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. In the realm of drug discovery and development, understanding a compound's solubility is a critical early-stage gatekeeper for its potential as a therapeutic agent. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure. This document outlines the available solubility data for structurally similar compounds, provides a detailed experimental protocol for determining the precise solubility of the title compound, and discusses its potential role within the broader context of central nervous system (CNS) drug discovery.

Solubility Profile: An Evidence-Based Estimation

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been publicly documented. However, valuable insights can be gleaned from the known solubility of its close structural analog, 1-(4-Bromophenyl)piperazine. The primary difference between these two molecules is the presence of an ethylsulfonyl group on the piperazine ring in the title compound. This substitution is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility.

The qualitative solubility of 1-(4-Bromophenyl)piperazine is summarized in the table below. It is anticipated that this compound will exhibit a broadly similar solubility pattern, although likely with some quantitative differences.

Table 1: Qualitative Solubility of 1-(4-Bromophenyl)piperazine

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

| Water | Slightly Soluble[1][2][3] |

This data is for the analogous compound 1-(4-Bromophenyl)piperazine and serves as an estimation for this compound.

The ethylsulfonyl group is a polar, aprotic moiety. Its introduction may slightly decrease solubility in non-polar solvents while potentially having a variable effect in polar solvents, depending on the interplay of crystal lattice energy and solvation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ascertain the precise thermodynamic solubility of this compound, the shake-flask method is the gold-standard experimental protocol.[4][5][6][7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Methanol, Dichloromethane, Acetonitrile)

-

Sealed glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Shake the vials for a sufficient duration to reach equilibrium. This typically ranges from 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Phase Separation:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.[9]

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid microparticles.[9]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is reported in units such as mg/mL or µM.

-

HPLC Quantification Method Development

A reversed-phase HPLC method is generally suitable for the quantification of arylpiperazine derivatives.[10][11][12]

-

Column: A C8 or C18 column is often a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Validation: The HPLC method should be validated for linearity, accuracy, precision, and limits of detection and quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Role in Drug Discovery: A Hypothetical Perspective

While specific signaling pathways for this compound are not yet defined, the arylpiperazine scaffold is a well-established pharmacophore in CNS drug discovery.[13][14] These compounds are known to interact with various G-protein coupled receptors, particularly serotonin (5-HT) and dopamine receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[15][16]

The following diagram illustrates a generalized workflow for the early-stage discovery of a CNS drug candidate, highlighting where solubility assessment is critical.

In this workflow, after identifying a biological target and generating initial "hit" compounds, the lead optimization phase begins. During this iterative process, medicinal chemists synthesize analogs to improve potency and selectivity (Structure-Activity Relationship). Concurrently, the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are evaluated. Solubility is a fundamental component of ADME profiling; a compound with excellent potency but poor solubility may be deprioritized or require significant formulation efforts. The data from solubility assessments directly feeds back into the design of new analogs with more favorable physicochemical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. jocpr.com [jocpr.com]

- 13. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel chemical entity, 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. While direct experimental data for this specific compound is not publicly available, this document extrapolates its potential pharmacological profile based on extensive analysis of structurally similar arylpiperazine and sulfonylpiperazine derivatives. The guide outlines potential therapeutic applications, including oncology, infectious diseases, and central nervous system disorders. Detailed, inferred experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. Additionally, potential signaling pathways are visualized to offer insights into possible mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The arylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The incorporation of a sulfonyl group can further modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability and target engagement.[2] The subject of this guide, this compound, combines these key structural features, suggesting a high potential for interesting biological activities. Phenylpiperazine compounds are known to exhibit varying degrees of 5-HT receptor blocking activity, which can lead to central neuromodulatory effects.[3] This guide explores the inferred biological potential of this compound based on the activities of its structural analogs.

Chemical Synthesis

A plausible synthetic route for this compound can be inferred from standard organic chemistry principles and published procedures for analogous compounds. A potential two-step synthesis is outlined below.

Synthesis of 1-(4-Bromophenyl)piperazine (Intermediate)

The intermediate, 1-(4-bromophenyl)piperazine, can be synthesized via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and piperazine.

Experimental Protocol:

-

To a solution of 1,4-dibromobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2-3 equivalents).

-

Add a base, such as potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.

-

Heat the reaction mixture at a temperature ranging from 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromophenyl)piperazine.[4][5]

Synthesis of this compound (Final Product)

The final compound can be obtained by the sulfonylation of the intermediate with ethanesulfonyl chloride.

Experimental Protocol:

-

Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

-

Slowly add ethanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related arylpiperazine and sulfonylpiperazine derivatives, this compound is predicted to exhibit a range of biological effects.

Anticancer Activity

Arylpiperazine derivatives have shown significant potential as anticancer agents.[6] Their cytotoxic effects are often mediated through interactions with various molecular targets implicated in cancer pathogenesis.[6]

3.1.1. Potential Signaling Pathways

Many arylpiperazines interact with G protein-coupled receptors (GPCRs), such as serotonin (5-HT) receptors, which are known to be involved in cancer cell proliferation and survival.[1] For instance, antagonism of the 5-HT1A receptor can inhibit cell growth and induce apoptosis in various cancer cell lines.[1]

Diagram of a Plausible Anticancer Signaling Pathway

Caption: Hypothetical 5-HT1A receptor-mediated anti-proliferative signaling pathway.

3.1.2. Inferred Quantitative Data from Analogs

The following table summarizes IC50 values of analogous arylpiperazine compounds against various cancer cell lines, suggesting the potential potency of the title compound.

| Analog Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 | [7][8] |

| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 | [7][8] |

| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 | [7][8] |

| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast) | ~25 | [6] |

3.1.3. Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a novel compound.[9]

-

Cell Seeding: Seed human cancer cell lines (e.g., PC-3, LNCaP, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram of the Cytotoxicity Assay Workflow

Caption: Experimental workflow for assessing compound cytotoxicity using the MTT assay.

Antimicrobial Activity

Arylpiperazine derivatives have also been identified as potent broad-spectrum antimicrobial agents.[10]

3.2.1. Inferred Quantitative Data from Analogs

The following table presents the Minimum Inhibitory Concentrations (MICs) for analogous arylpiperazine compounds against various microbial strains.

| Analog Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Arylpiperazine 18 | Staphylococcus epidermidis | 12.5 - 15.6 | [10] |

| Arylpiperazine 20 | Staphylococcus aureus | 12.5 - 15.6 | [10] |

| Arylpiperazine 26 | Lactobacillus paracasei | 12.5 - 15.6 | [10] |

| Arylpiperazine 27 | Candida orthopsilosis | 12.5 - 15.6 | [10] |

| Arylpiperazine 29 | Candida orthopsilosis | 12.5 - 15.6 | [10] |

3.2.2. Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Central Nervous System (CNS) Activity

Arylpiperazines are well-known for their interactions with CNS receptors, particularly serotonin and dopamine receptors.[11][12] The ethylsulfonyl group may influence the binding affinity and selectivity of the compound.

3.3.1. Potential Receptor Targets and Inferred Binding Affinities

Based on studies of similar sulfonamide derivatives, the title compound may exhibit affinity for various GPCRs.[11][13]

| Receptor Target | Analog Type | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | Benzyl sulfonamide derivative | 8 - 85 | [11] |

| Dopamine D2 | p-xylyl and benzyl derivatives | < 100 | [11] |

| σ1 | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | [13] |

| σ2 | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 91.8 | [13] |

3.3.2. Experimental Protocol for GPCR Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of the test compound to a specific GPCR.[14][15]

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Diagram of the GPCR Binding Assay Workflow

Caption: Workflow for a competitive radioligand GPCR binding assay.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest a high potential for significant biological activity. Based on the extensive literature on analogous arylpiperazine and sulfonylpiperazine derivatives, this compound warrants further investigation as a potential therapeutic agent in oncology, infectious diseases, and for disorders of the central nervous system. The synthetic route is feasible, and established in vitro assays can be readily applied to elucidate its pharmacological profile. This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exploration of this promising chemical entity.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazi...: Ingenta Connect [ingentaconnect.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 15. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

In Silico Modeling of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide for Drug Discovery Professionals

Introduction

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine is a derivative of the well-established chemical intermediate 1-(4-bromophenyl)piperazine. The piperazine scaffold is a key component in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). Derivatives of 1-(4-bromophenyl)piperazine are known to be instrumental in the synthesis of antipsychotic and antidepressant medications.[1][2] The addition of an ethylsulfonyl group to the piperazine nitrogen introduces a potent electron-withdrawing moiety, which can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence its pharmacokinetic profile and binding affinity to biological targets. This technical guide outlines a comprehensive in silico modeling workflow to characterize the potential pharmacological profile of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Physicochemical Properties and Synthesis Overview

The parent compound, 1-(4-bromophenyl)piperazine, is a white to off-white crystalline powder.[1] It serves as a versatile building block in organic synthesis.[3] The synthesis of this compound would typically involve the reaction of 1-(4-bromophenyl)piperazine with ethylsulfonyl chloride in the presence of a suitable base.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)piperazine and Predicted Properties of this compound

| Property | 1-(4-Bromophenyl)piperazine | This compound (Predicted) |

| Molecular Formula | C10H13BrN2 | C12H17BrN2O2S |

| Molecular Weight | 241.13 g/mol [4] | 333.24 g/mol [5] |

| Melting Point | 91-95 °C[4] | Not available |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water[1] | Prediction needed |

| LogP (Predicted) | ~2.5 | ~2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) (Predicted) | ~15.2 Ų | ~54.7 Ų |

Proposed Biological Targets and Rationale

Based on the known pharmacological activities of bromophenylpiperazine derivatives, which are often associated with antipsychotic and antidepressant effects, the following protein targets are proposed for the in silico investigation of this compound.[6][7][8][9]

-

Dopamine D2 Receptor (D2R): A primary target for most antipsychotic drugs.[7][8][10]

-

Serotonin 5-HT1A Receptor (5-HT1AR): Implicated in both antidepressant and anxiolytic mechanisms.[11][12]

-

Serotonin 5-HT2A Receptor (5-HT2AR): A key target for atypical antipsychotics.[8]

-

Sigma-1 Receptor (σ1R): An intracellular chaperone protein involved in various CNS functions and a target for some psychoactive drugs.[13][14]

In Silico Modeling Workflow

A multi-step computational approach is proposed to elucidate the potential interactions and properties of this compound.

References

- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. ovid.com [ovid.com]

- 4. nationalacademies.org [nationalacademies.org]

- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antipsychotic - Wikipedia [en.wikipedia.org]

- 9. psychdb.com [psychdb.com]

- 10. What are the major drug targets in schizophrenia? [synapse.patsnap.com]

- 11. news-medical.net [news-medical.net]

- 12. PDB-101: Molecule of the Month: Serotonin Receptor [pdb101.rcsb.org]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 14. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 1-(4-Bromophenyl)piperazine: A Technical Guide to its Derivatives and Analogs in Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the known derivatives and analogs of 1-(4-Bromophenyl)piperazine, a key scaffold in modern medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, summarizing the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The guide aims to accelerate research and development in areas such as neuroscience, oncology, and infectious diseases by providing a consolidated repository of quantitative data and experimental methodologies.

1-(4-Bromophenyl)piperazine is a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown significant promise in modulating various physiological pathways, primarily through their interactions with neurotransmitter receptors.[2][3][4][5][6] The piperazine moiety, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties to the parent molecule.[7]

This technical guide provides a thorough examination of the chemical space around the 1-(4-Bromophenyl)piperazine core, with a focus on derivatives exhibiting activity as serotonin and dopamine receptor ligands, as well as those with antimicrobial and anticancer properties.

Derivatives and Analogs: A Summary of Biological Activity

Research into derivatives of 1-(4-Bromophenyl)piperazine has yielded compounds with a broad spectrum of pharmacological effects. The following tables summarize the quantitative biological data for some of the most significant analogs.

Serotonin and Dopamine Receptor Ligands

Derivatives of 1-(4-Bromophenyl)piperazine have been extensively investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of various central nervous system (CNS) disorders.[2][3][4][5][6]

| Compound ID | Structure/Modification | Target(s) | Activity (Ki/IC50) | Reference |

| 1 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | Ki = 0.78 nM | [4] |

| 2 | 4-(thiophen-3-yl)benzamide N-phenylpiperazine analog | D3 | Ki = 1.4–43 nM | [8] |

| 3 | 4-(thiazolyl-4-yl)benzamide N-piperazine analog | D3 | Ki = 2.5–31 nM | [8] |

| 4 | 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | Ki = 13 nM | [6] |

Antimicrobial and Anticancer Analogs

Beyond the CNS, derivatives of 1-(4-Bromophenyl)piperazine have demonstrated potential as antimicrobial and anticancer agents.

| Compound ID | Structure/Modification | Activity Type | Activity (MIC/GI50/IC50) | Reference |

| 5 | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antibacterial | Promising activity reported | [7] |

| 6 | Oxygen-heterocyclic-based pyran analogue | P-gp inhibitor in MCF-7/ADR cells | IC50 = 5.0–10.7 μM | [9] |

| 7 | N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Antibacterial (Gram-positive) | MIC of most active compound: 15 µg/L | [10] |

| 8 | Novel Piperazine Derivative (RL-308) | Antibacterial (Shigella flexneri) | MIC = 2 µg/mL | [11] |

Structure-Activity Relationships (SAR)

Systematic studies of 1-(4-Bromophenyl)piperazine derivatives have revealed key structural features that govern their biological activity. For antidepressant activity, quantitative structure-activity relationship (QSAR) models have been developed. These models indicate that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 are influential for 5-hydroxytryptamine (5-HT) reuptake inhibition, while HOMO, PMI-mag, S_sssN, and Shadow-XZ are important for noradrenaline (NA) reuptake inhibition.[12]

In the context of dopamine receptor ligands, the introduction of functionality into the linker chain of 4-phenylpiperazine derivatives has been shown to improve D3 receptor affinity and selectivity, as well as enhance water solubility.[13] The N-phenylpiperazine moiety in conjunction with a 4-(thiophen-3-yl)benzamide group has been identified as a key pharmacophore for achieving high D3 receptor affinity and selectivity over the D2 receptor.[8]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

General Synthesis of 1-(4-Bromophenyl)piperazine Derivatives

A common synthetic route for creating derivatives involves the reaction of 1-(4-Bromophenyl)piperazine with various electrophiles. For example, the synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is achieved by reacting 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 1-(4-bromophenyl)piperazine and formaldehyde in anhydrous ethanol at room temperature.[7]

Detailed Protocol:

-

Dissolve 1 mmol of the 1,2,4-triazole-3-thione derivative in 10 mL of anhydrous ethanol.

-

Add 1 mmol of 4-(4-bromophenyl)piperazine and 5 drops of aqueous formaldehyde solution (37%).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Purify the product by crystallization from 96% ethanol.[7]

-

Characterize the final product using HRMS, IR, 1H NMR, and 13C NMR spectroscopy.[7]

Radioligand Binding Assays for Receptor Affinity

The binding affinity of novel compounds to serotonin and dopamine receptors is typically determined using competitive radioligand binding assays.

Detailed Protocol for D2 and D3 Dopamine Receptors:

-

Prepare cell membrane homogenates from cells expressing the receptor of interest.

-

Incubate the membrane homogenates with a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[8]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of antimicrobial compounds is determined using the microdilution method.

Detailed Protocol:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Visualizing Molecular Interactions and Pathways

To better understand the relationships and mechanisms of action of these compounds, the following diagrams illustrate key concepts.

References

- 1. Page loading... [guidechem.com]

- 2. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ijcmas.com [ijcmas.com]

- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, synthesis, purification, and quality control analysis of the chemical intermediate, 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and comparative data to facilitate procurement and application.

Commercial Availability

This compound, identified by CAS number 1221658-67-8, is available from a select number of specialized chemical suppliers.[1] The table below summarizes key information from identified commercial vendors to aid in the procurement process. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Parchem | This compound | 1221658-67-8 | C12H17BrN2O2S | 333.24 | Specialty chemical supplier.[1] |

| Amadis Chemical | This compound | 1221658-67-8 | Not Specified | Not Specified | Available for purchase. |

| Chemical-Suppliers.eu | This compound | 1221658-67-8 | Not Specified | Not Specified | Listed in product directory. |

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine (Intermediate)

This procedure is adapted from a general method for the synthesis of bromination products.[2]

Materials:

-

Appropriate aryl precursor (1 mmol)

-

Aqueous HBr (48%) (1 mL)

-

Dimethyl sulfoxide (DMSO) (1 mL)

-

Aqueous NaOH solution (4 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottomed flask, combine the aryl substrate (1 mmol) and aqueous HBr (48%, 1 mL) in DMSO (1 mL).[2]

-

Stir the mixture at 60°C for 2-4 hours.[2]

-

After cooling to room temperature, adjust the pH of the reaction mixture to 7-8 with a 4 M aqueous NaOH solution.[2]

-

Extract the mixture twice with ethyl acetate.[2]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromination product.[2]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like arylpiperazine derivatives.[3] The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)[3]

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.[3]

-

If insoluble impurities are present, perform a hot gravity filtration.[3]

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3]

-

Further cool the flask in an ice bath to maximize crystal yield.[3]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its use in drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol is adapted from a method for the purity analysis of the closely related compound, 1-(4-Bromophenyl)-4-ethylpiperazine, and is suitable for quality control.[4]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 stationary phase column

-

Mobile phase: Acetonitrile and a phosphate buffer (pH 3.0)[4]

-

This compound reference standard and sample

-

HPLC grade solvents

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable diluent to a final concentration of 100 µg/mL in a 100 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Chromatographic Conditions:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.[4]

-

Inject a blank (diluent) to check for interfering peaks.[4]

-

Inject the standard solution to determine the retention time of the main peak.[4]

-

Inject the sample solution and record the chromatogram.[4]

-

-

Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl group, as well as the methylene protons of the piperazine ring and the ethyl group of the sulfonyl moiety.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the bromophenyl, piperazine, and ethylsulfonyl groups.

Visualized Workflows

To further clarify the processes involved in the procurement and analysis of this compound, the following diagrams illustrate key workflows.

Caption: Procurement and Quality Control Workflow for Chemical Intermediates.

Caption: Analytical Workflow for Quality Control of this compound.

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine from 1-(4-Bromophenyl)piperazine

Application Note: Synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The arylpiperazine scaffold is a common motif in drug discovery, particularly for central nervous system (CNS) targets. The addition of an ethylsulfonyl group to the piperazine nitrogen can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, influencing its solubility, metabolic stability, and target-binding affinity. This application note provides a detailed protocol for the synthesis of this compound from 1-(4-Bromophenyl)piperazine.

Reaction Principle

The synthesis involves the nucleophilic substitution reaction of the secondary amine of 1-(4-Bromophenyl)piperazine with ethanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base is crucial for achieving a high yield and purity of the desired product.

Experimental Protocols

Materials and Equipment

-

1-(4-Bromophenyl)piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure

-

Reaction Setup: To a solution of 1-(4-Bromophenyl)piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq).

-

Addition of Ethanesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add ethanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) |

| 1-(4-Bromophenyl)piperazine | 241.13 | 1.0 | 1.0 |

| Ethanesulfonyl chloride | 128.57 | 1.2 | 1.2 |

| Triethylamine | 101.19 | 1.5 | 1.5 |

| Product | |||

| This compound | 333.24 | - | Theoretical Yield: 333.24 mg |

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to Room Temperature |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Purification | Column Chromatography |

| Expected Yield | 85-95% |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis.

Application Notes and Protocols: 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine as a crucial intermediate in the synthesis of pharmaceutical agents, with a particular focus on the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and obesity. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

This compound is a synthetic intermediate valued for its bifunctional nature. The bromophenyl moiety serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The ethylsulfonylpiperazine group provides a scaffold that can be tailored to interact with biological targets and modulate the physicochemical properties of the final active pharmaceutical ingredient (API). The piperazine core is a common motif in medicinal chemistry, known to influence solubility, basicity, and pharmacokinetic profiles.[1][2] This intermediate is of particular interest in the synthesis of GPR119 agonists, a promising class of drugs for metabolic disorders.[3][4][5]

Physicochemical Properties

| Property | Value |

| CAS Number | 1221658-67-8[6] |

| Molecular Formula | C₁₂H₁₇BrN₂O₂S[6] |

| Molecular Weight | 333.24 g/mol [6] |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol (predicted) |

Synthetic Protocols

The synthesis of a final drug candidate using this compound is typically a multi-step process. The following protocols outline the synthesis of the intermediate itself and its subsequent use in a representative Suzuki-Miyaura coupling reaction to generate a GPR119 agonist scaffold.

Synthesis of 1-(4-Bromophenyl)piperazine (Precursor)

The precursor can be synthesized via several methods. A common approach involves the cyclization of diethanolamine followed by reaction with a substituted aniline.[7]

Protocol:

-

Preparation of bis(2-chloroethyl)amine hydrochloride: In a well-ventilated fume hood, dissolve diethanolamine (0.2 mol) in chloroform (15 mL). Slowly add this solution to a stirred solution of thionyl chloride (0.44 mol) in chloroform (10 mL) while maintaining the temperature below 30°C using an ice-water bath. After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 50°C for 30 minutes. Cool the mixture to room temperature and collect the resulting solid by suction filtration. Recrystallize the crude product from absolute ethanol to yield white, needle-like crystals of bis(2-chloroethyl)amine hydrochloride.

-

Synthesis of 1-(4-Bromophenyl)piperazine hydrochloride: Dissolve bis(2-chloroethyl)amine hydrochloride (0.07 mol) in water (55 mL) in a round-bottom flask. Add 4-bromoaniline (0.07 mol) and a phase transfer catalyst. Heat the mixture and maintain the pH at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution. Upon reaction completion (indicated by a stable pH), cool the mixture to room temperature. The product, being insoluble in water, will precipitate. Collect the solid by filtration, wash with water and absolute ethanol, and dry to obtain 1-(4-bromophenyl)piperazine hydrochloride.[7]

Synthesis of this compound (Intermediate)

This step involves the sulfonylation of the secondary amine of the piperazine ring.

Generalized Protocol:

-

Dissolution: Dissolve 1-(4-Bromophenyl)piperazine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Sulfonylation: Cool the mixture to 0°C using an ice bath. Slowly add ethanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis of a GPR119 Agonist via Suzuki-Miyaura Coupling

The bromophenyl group of the intermediate is readily functionalized using a Suzuki-Miyaura cross-coupling reaction. This example outlines the coupling with a generic pyrimidine-boronic acid to form a core structure found in many GPR119 agonists.[3][5][8]

Generalized Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired pyrimidine-boronic acid or boronic ester (1.1-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent system (e.g., 1,4-dioxane/water or toluene). Add a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final GPR119 agonist.

Quantitative Data Summary

The following table summarizes typical yields and purities for the synthetic steps. Note that values for steps 2 and 3 are estimates based on similar reactions reported in the literature, as specific data for these exact transformations are not widely published.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Cyclization & Arylation | Diethanolamine, 4-Bromoaniline | 1-(4-Bromophenyl)piperazine | 48-96%[7][9] | >95%[7] |

| 2 | Sulfonylation | 1-(4-Bromophenyl)piperazine, Ethanesulfonyl chloride | This compound | 80-95% (estimated) | >98% (estimated) |

| 3 | Suzuki-Miyaura Coupling | This compound, Pyrimidine-boronic acid | Pyrimidine-substituted GPR119 Agonist | 60-90% (estimated) | >99% (estimated) |